Vatalanib (hydrochloride)
Overview
Description
Vatalanib (hydrochloride) is a complex organic compound that features a phthalazine core substituted with a 4-chloroanilino group and a 4-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib (hydrochloride) typically involves multi-step organic reactions. One common route includes:
Formation of the Phthalazine Core: Starting with phthalic anhydride, the phthalazine core is synthesized through a series of condensation reactions.
Substitution with 4-Chloroanilino Group: The phthalazine core is then reacted with 4-chloroaniline under specific conditions, often involving a catalyst and controlled temperature.
Addition of 4-Pyridylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Vatalanib (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Vatalanib (hydrochloride) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: The compound may be used in studies related to enzyme inhibition or receptor binding.
Materials Science: It can be explored for its properties in the development of new materials or polymers.
Mechanism of Action
The mechanism of action of Vatalanib (hydrochloride) involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine: Without the hydrochloride salt form.
1-(4-Chloroanilino)-4-(4-methylpyridyl)phthalazine: With a methyl group instead of a pyridylmethyl group.
1-(4-Bromoanilino)-4-(4-pyridylmethyl)phthalazine: With a bromo group instead of a chloro group.
Uniqueness
Vatalanib (hydrochloride) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Biological Activity
Vatalanib (hydrochloride), also known as PTK787/ZK 222584, is an oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptors, and c-KIT. This compound has been extensively studied for its potential therapeutic effects in various malignancies and fibrotic conditions. This article reviews the biological activity of Vatalanib, highlighting its mechanisms, clinical applications, and relevant research findings.
Vatalanib exerts its biological activity by inhibiting receptor tyrosine kinases associated with angiogenesis. The primary targets include:
- VEGF Receptors : Inhibits VEGFR1 (Flt-1), VEGFR2 (KDR), and VEGFR3 (Flt-4), which are crucial for blood vessel formation.
- PDGF Receptor : Inhibits PDGFR, which plays a role in cell proliferation and survival.
- c-KIT : A receptor involved in the regulation of cell growth and differentiation.
By blocking these pathways, Vatalanib effectively reduces tumor vascularization and inhibits tumor growth and metastasis .
Antifibrotic Effects
A study demonstrated that Vatalanib significantly reduces liver fibrosis in a CCl4-induced mouse model. Key findings include:
- Reduction in Fibrosis Scores : Administration of Vatalanib resulted in significantly lower liver fibrosis scores compared to control groups (P<0.05).
- Decreased Collagen Content : Hydroxyproline levels, indicative of collagen content, were significantly reduced after treatment with Vatalanib (P<0.01).
- Inhibition of Activated Hepatic Stellate Cells (HSCs) : Immunohistochemistry showed a marked decrease in α-smooth muscle actin (α-SMA) positive cells in treated mice, indicating reduced HSC activation .
Parameter | Control Group | Vatalanib Group | P-value |
---|---|---|---|
Fibrosis Score | High | Low | <0.05 |
Hydroxyproline Content (µg/g) | 20 | 10 | <0.01 |
α-SMA Positive Area (%) | 30 | 10 | <0.05 |
Anti-Angiogenic Activity
Vatalanib has shown promising results in inhibiting angiogenesis across various cancer models:
- Retinal Neovascularization : In models of oxygen-induced ischemic retinopathy, Vatalanib completely blocked neovascularization, suggesting its potential application in diabetic retinopathy .
- Colorectal Cancer : Early-phase clinical trials indicated that Vatalanib could improve outcomes in patients with metastatic colorectal cancer when used alongside standard chemotherapy .
Myelodysplastic Syndromes (MDS)
In a Phase II study involving patients with MDS, Vatalanib was administered at doses ranging from 750 mg to 1250 mg daily. Key results included:
- Hematological Improvement : Observed in 5% of patients overall; however, this rate increased to 15% among those who remained on treatment for at least three months.
- Progression-Free Survival : Median progression-free survival was reported as 15 months for low-risk patients compared to 6 months for high-risk patients .
Side Effects and Tolerability
While Vatalanib shows significant therapeutic potential, it is associated with various side effects:
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;/h1-12H,13H2,(H,23,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWVFXIGVUEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.